molecular formula C16H12F5N3O2 B2586184 N-(2,6-difluorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide CAS No. 2380178-05-0

N-(2,6-difluorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide

Cat. No.: B2586184
CAS No.: 2380178-05-0
M. Wt: 373.283
InChI Key: XBFLVQRJUGKBHN-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. The compound features a combination of fluorinated phenyl and pyridine rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of RhIII-catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters . This reaction is carried out under specific conditions to achieve high reactivity and good tolerance of functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,6-difluorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its fluorinated groups contribute to its stability and reactivity, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide stands out due to its combination of fluorinated phenyl and pyridine rings, which impart unique chemical properties such as increased stability, reactivity, and binding affinity. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O2/c17-11-2-1-3-12(18)14(11)23-15(25)24-7-10(8-24)26-9-4-5-22-13(6-9)16(19,20)21/h1-6,10H,7-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFLVQRJUGKBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=C(C=CC=C2F)F)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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